Fallaxidin-3.1 Exhibits 5-Fold Higher Anti-Lactococcal Potency Than Fallaxidin-3.2
Fallaxidin-3.1 demonstrates a 5-fold lower minimum inhibitory concentration (MIC) against Lactococcus lactis compared with its closest sequence analog fallaxidin-3.2, despite both peptides being co-expressed from the same Preprofallaxidin-2 precursor and sharing the same cationic charge (+2 at physiological pH) [1][2]. Against Enterococcus faecalis, both peptides show equivalent potency (MIC = 100 µM), indicating that the structural differences between 3.1 and 3.2 selectively affect activity against L. lactis [1][2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Lactococcus lactis |
|---|---|
| Target Compound Data | MIC = 100 µM |
| Comparator Or Baseline | Fallaxidin-3.2: MIC = 500 µM |
| Quantified Difference | 5-fold lower MIC (higher potency) for fallaxidin-3.1 |
| Conditions | Standard broth microdilution assay; bacterial strain and growth conditions as reported in Jackway et al. (2008); both peptides are C-terminally amidated linear peptides tested against Gram-positive bacteria |
Why This Matters
Researchers requiring maximum anti-lactococcal potency from a fallaxidin scaffold should select 3.1 over 3.2, as the single-site sequence variation produces a substantial and functionally consequential activity difference.
- [1] DRAMP01203 – Fallaxidin 3.1. Data Repository of Antimicrobial Peptides (DRAMP). Accessed 2026. View Source
- [2] DRAMP01202 – Fallaxidin 3.2. DRAMP. Accessed 2026. View Source
